molecular formula C21H20N4O3S2 B2670428 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide CAS No. 392300-19-5

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2670428
CAS No.: 392300-19-5
M. Wt: 440.54
InChI Key: UMOWRPSCOTXHKG-UHFFFAOYSA-N
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Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a synthetic organic compound. This compound is of interest due to its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and materials science. The unique structure combines multiple functional groups, offering a variety of chemical interactions and reactivities.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions The process often begins with the synthesis of the 3,4-dihydroquinolin-1(2H)-one derivative

Industrial production methods: In industrial settings, the production may utilize more scalable processes, such as continuous flow reactions and optimized reaction conditions to ensure higher yields and purity. Catalysts and solvents are chosen based on their efficiency and environmental impact.

Types of reactions it undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline and thiadiazole components.

  • Reduction: Reduction reactions may target the carbonyl group or the nitro functionalities if present.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.

Common reagents and conditions used in these reactions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide, or organic peroxides.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution reagents: Halogens, nitrating agents, sulfonating agents under controlled temperatures.

Major products formed from these reactions: Products depend on the reaction type but often include derivatives with modifications at specific functional groups, such as hydroxylation or nitro-group introduction.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. It provides a platform for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound may serve as a probe to study enzyme interactions or as a starting material for designing enzyme inhibitors.

Medicine: The compound has potential therapeutic applications. It can be modified to create analogs with possible pharmacological activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, the compound could be used in the development of new materials, such as polymers with specific properties.

Mechanism of Action

The exact mechanism of action depends on the specific application. Generally, the compound interacts with biological targets such as enzymes or receptors. The thiadiazole and quinoline rings often play key roles in binding to these targets, while the methoxybenzamide group may enhance solubility and cell permeability.

Molecular targets and pathways involved:

  • Enzymes: It may inhibit or activate specific enzymes, altering biochemical pathways.

  • Receptors: Binding to cellular receptors can modulate signal transduction pathways.

  • DNA/RNA: Interaction with genetic material might interfere with replication or transcription processes.

Comparison with Similar Compounds

  • N-(5-(2-oxo-2-(quinolin-1(2H)-yl)ethylthio)-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide

  • N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethylthio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide

  • N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethylthio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

This concludes the detailed analysis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide. The unique structural combination within this compound opens numerous pathways for research and application in multiple scientific fields.

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-28-16-10-8-15(9-11-16)19(27)22-20-23-24-21(30-20)29-13-18(26)25-12-4-6-14-5-2-3-7-17(14)25/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOWRPSCOTXHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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